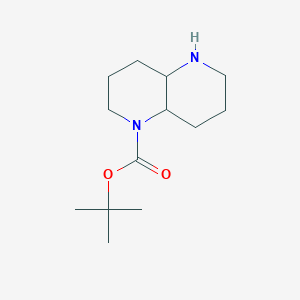

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

Beschreibung

Significance of Naphthyridine and Decahydronaphthyridine Scaffolds in Medicinal Chemistry and Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and their ability to interact with biological targets. Naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework, and their saturated counterparts, decahydronaphthyridines, represent a class of "privileged scaffolds." This term denotes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs.

The structural rigidity and defined three-dimensional arrangement of atoms in decahydronaphthyridine scaffolds make them particularly attractive for the design of specific and potent bioactive molecules. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors and donors, and their basicity allows for the formation of salts, which can improve the pharmacokinetic properties of a drug candidate.

Broad-Spectrum Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives have been shown to possess a wide array of biological activities, making them a focal point of research in medicinal chemistry. wikipedia.orgmdpi.com The different isomers of naphthyridine, such as 1,5-naphthyridine (B1222797), 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine, all serve as core structures for various biologically active compounds. mdpi.comnih.gov

The range of activities demonstrated by these derivatives is extensive and includes:

Antimicrobial activity: This is one of the most well-documented properties of naphthyridines, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable early example of a synthetic antibiotic. mdpi.com

Anticancer activity: Certain naphthyridine compounds have shown potent cytotoxic effects against various cancer cell lines. wikipedia.orgmdpi.com

Anti-inflammatory and Analgesic Effects: These compounds have been investigated for their potential to alleviate pain and inflammation. wikipedia.orgnumberanalytics.com

Central Nervous System (CNS) Activity: Naphthyridine derivatives have been explored for the treatment of neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases like Alzheimer's. wikipedia.orgnih.gov

Antiviral Properties: Some derivatives have exhibited activity against a range of viruses. wikipedia.org

This broad spectrum of activity underscores the versatility of the naphthyridine scaffold in interacting with diverse biological systems. wikipedia.orgmdpi.com

Role in Development of Biologically Active Molecules

The inherent biological relevance of the naphthyridine and decahydronaphthyridine scaffolds has positioned them as crucial building blocks in the development of new drugs. Their rigid structure allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.

By modifying the core scaffold with various substituents, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. The decahydronaphthyridine framework, in particular, offers a saturated, three-dimensional structure that can be exploited to create molecules with improved drug-like properties compared to their flat, aromatic naphthyridine counterparts. The synthesis of libraries of decahydronaphthyridine derivatives allows for the systematic exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds in the drug discovery process.

Overview of 1-Boc-Decahydro-1,5-Naphthyridine as a Privileged Structure

Within the broader class of decahydronaphthyridines, This compound has emerged as a particularly valuable intermediate in organic synthesis. pharmaffiliates.comdigitallibrary.co.in It represents a "privileged structure" in that it provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value |

| CAS Number | 1000931-58-7 |

| Molecular Formula | C13H24N2O2 |

| Molecular Weight | 240.35 g/mol |

| IUPAC Name | tert-butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Data sourced from commercial suppliers. pharmaffiliates.comsigmaaldrich.com

Structural Peculiarities and Conformational Considerations

The structure of this compound consists of two fused six-membered rings in a chair-like conformation, characteristic of a decalin system. The presence of the bulky tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms introduces significant steric hindrance, which influences the conformational preferences of the molecule.

While specific conformational analysis of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous Boc-protected piperidines. researchgate.netnih.gov The Boc group, due to its size, generally prefers an equatorial position to minimize steric strain. Furthermore, the carbamate (B1207046) linkage (N-COO-tBu) can exhibit restricted rotation around the C-N bond, which can lead to the existence of different rotamers. researchgate.net This conformational behavior is a critical consideration in the design of synthetic routes and in understanding how molecules derived from this scaffold might interact with biological targets. The other nitrogen atom in the ring system remains a nucleophilic and basic center, allowing for selective chemical modification.

Importance of the Boc Protecting Group in Synthesis and Reactivity

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the chemistry of amines. numberanalytics.comorganic-chemistry.org Its importance in the context of this compound lies in its ability to act as a temporary "mask" for one of the two nitrogen atoms in the scaffold.

The key features of the Boc protecting group that make it invaluable are:

Selective Protection: It allows for the selective protection of one amine in the presence of another, which is crucial for controlling the regioselectivity of subsequent reactions on the decahydronaphthyridine core. nih.gov

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.org This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Facile Cleavage: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.org This deprotection step is often clean and high-yielding, regenerating the free amine for further functionalization.

In essence, the use of the Boc group in this compound provides a strategic handle for synthetic chemists. It enables a stepwise and controlled approach to the construction of complex, functionalized decahydronaphthyridine derivatives, thereby facilitating the exploration of this privileged scaffold for the discovery of new biologically active molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASRKUXYJXBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655685 | |

| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-58-7 | |

| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc Decahydro 1,5 Naphthyridine and Analogues

Stereoselective and Enantioselective Approaches to Decahydronaphthyridine Systems

The creation of specific stereoisomers of decahydro-1,5-naphthyridine (B2828593) is a formidable challenge, requiring sophisticated synthetic strategies. These approaches can be broadly categorized into methods that establish the heterocyclic core through cyclization reactions with inherent or induced stereocontrol, and those that employ catalytic asymmetric methods to introduce chirality.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the construction of the bicyclic naphthyridine framework. Classical methods such as the Friedländer and Skraup reactions, traditionally used for the synthesis of aromatic naphthyridines, can be adapted and coupled with subsequent stereoselective reduction steps to access the desired decahydro derivatives.

The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base, to form a quinoline (B57606) or naphthyridine ring. organic-chemistry.org While typically yielding aromatic systems, variations of this reaction can be employed to construct the 1,5-naphthyridine (B1222797) core, which can then be subjected to stereoselective reduction. researchgate.net For instance, the condensation of a suitably substituted 3-aminopyridine (B143674) with a β-ketoester can lead to a tetrahydronaphthyridinone intermediate. Subsequent reduction of both the pyridone ring and the remaining pyridine (B92270) ring can be controlled to yield specific diastereomers of the decahydro-1,5-naphthyridine skeleton. The regioselectivity of the initial condensation and the stereochemical outcome of the reduction steps are critical for the successful synthesis of the desired isomer. The use of ionic liquids as catalysts in the Friedländer reaction has been shown to provide excellent yields for the synthesis of 1,8-naphthyridine (B1210474) derivatives, and this methodology could potentially be adapted for 1,5-naphthyridines. nih.gov

The Skraup reaction, a classic method for quinoline synthesis, involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.orguop.edu.pk This reaction can be adapted for the synthesis of 1,5-naphthyridines by using a 3-aminopyridine as the starting material. nih.gov The initial product is the aromatic 1,5-naphthyridine. To obtain the decahydro scaffold, a subsequent hydrogenation step is necessary. While the Skraup reaction itself is not stereoselective, the subsequent reduction of the aromatic naphthyridine can be performed using catalysts and conditions that favor the formation of a specific stereoisomer. For example, catalytic hydrogenation over platinum or rhodium catalysts can lead to the fully saturated decahydro-1,5-naphthyridine. The stereochemical outcome of this reduction is dependent on the catalyst, solvent, and substrate substitution pattern.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most elegant and efficient approach to obtaining enantiomerically pure decahydronaphthyridines. This is typically achieved through the use of chiral catalysts, which can be either small organic molecules (organocatalysis) or transition metal complexes.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules. In the context of decahydronaphthyridine synthesis, organocatalytic reduction of the aromatic 1,5-naphthyridine precursor presents a promising strategy. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in the enantioselective reduction of pyridines to the corresponding piperidines using a Hantzsch ester as the hydride source. This methodology involves the activation of the pyridine substrate by the chiral acid, followed by a stereoselective hydride transfer. The resulting partially reduced pyridine derivative can then be further reduced to the fully saturated decahydroquinoline (B1201275) with the stereocenters established in the initial organocatalytic step. While direct application to 1,5-naphthyridines is still an area of active research, the principles of this approach offer a viable pathway to chiral decahydro-1,5-naphthyridines.

A potential organocatalytic route could involve the following steps:

Synthesis of a substituted 1,5-naphthyridine via a classical method like the Skraup or Friedländer reaction.

Enantioselective reduction of one of the pyridine rings using a chiral organocatalyst and a suitable hydride donor.

Subsequent diastereoselective reduction of the second pyridine ring to afford the decahydro-1,5-naphthyridine.

The development of organocatalysts that can effectively differentiate between the two pyridine rings of the 1,5-naphthyridine substrate and control the stereochemistry of the reduction is a key challenge in this area.

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral saturated heterocycles from their aromatic precursors. rsc.org Ruthenium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of 1,5-naphthyridines.

Chiral cationic ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines. nih.govresearchgate.net These reactions typically proceed with high efficiency and excellent enantioselectivity, affording 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with up to 99% ee. nih.gov Subsequent hydrogenation of the remaining aromatic ring can then lead to the chiral 1,5-diaza-cis-decalin (decahydro-1,5-naphthyridine) scaffold. nih.gov

The choice of the chiral ligand on the ruthenium catalyst is crucial for achieving high stereoselectivity. The reaction conditions, including the solvent and hydrogen pressure, also play a significant role in both the conversion and the enantiomeric excess of the product. The introduction of a Boc protecting group is often performed after the key hydrogenation step to yield the target 1-Boc-decahydro-1,5-naphthyridine, allowing for further synthetic manipulations.

Table 1: Asymmetric Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines

| Entry | Substrate (R1, R2) | Catalyst | Solvent | Conv. (%) | ee (%) | Product |

|---|---|---|---|---|---|---|

| 1 | Me, Me | (S,S)-Ts-DENEB-RuCl(p-cymene) | MeOH | >99 | 98 | (4aS,8aS)-2,7-Dimethyl-decahydro-1,5-naphthyridine |

| 2 | Et, Et | (S,S)-Ts-DENEB-RuCl(p-cymene) | MeOH | >99 | 99 | (4aS,8aS)-2,7-Diethyl-decahydro-1,5-naphthyridine |

| 3 | Ph, Ph | (S,S)-Ts-DENEB-RuCl(p-cymene) | MeOH | >99 | 97 | (4aS,8aS)-2,7-Diphenyl-decahydro-1,5-naphthyridine |

| 4 | 4-MeO-Ph, 4-MeO-Ph | (S,S)-Ts-DENEB-RuCl(p-cymene) | MeOH | >99 | 98 | (4aS,8aS)-2,7-Bis(4-methoxyphenyl)-decahydro-1,5-naphthyridine |

| 5 | 4-F-Ph, 4-F-Ph | (S,S)-Ts-DENEB-RuCl(p-cymene) | MeOH | >99 | 97 | (4aS,8aS)-2,7-Bis(4-fluorophenyl)-decahydro-1,5-naphthyridine |

Data compiled from published research on ruthenium-catalyzed asymmetric hydrogenation. nih.govresearchgate.net The table presents a selection of substrates and the corresponding high conversions and enantioselectivities achieved.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient approach to building complex molecular architectures like the 1,5-naphthyridine core in a single step from three or more starting materials. nih.gov These reactions are valued for their high atom economy and ability to generate structural diversity. While specific MCRs for this compound are not extensively detailed in the provided literature, strategies for related heterocyclic systems can be extrapolated. For instance, a modified Kröhnke pyridine synthesis has been used in a four-component tandem reaction to produce substituted 5,7-dihydro-1,6-naphthyridines. researchgate.net This approach combines an N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone, and a nitrogen source. researchgate.net

Another relevant strategy involves the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR that can be adapted to create non-symmetrical dihydropyridines. nih.gov This method typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. nih.gov Such strategies could potentially be adapted for the synthesis of a dihydropyridine precursor, which upon subsequent reduction and protection would yield the this compound scaffold.

Functionalization and Derivatization of this compound

Once the this compound scaffold is obtained, its further functionalization is crucial for developing analogues with diverse properties. This involves the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-based substituents onto the naphthyridine framework is a key strategy for molecular elaboration.

Cross-coupling reactions are powerful tools for forming C-C bonds. The Heck reaction, for instance, has been employed in the synthesis of the 1,5-naphthyridine core itself, through the reaction of an aminopyridine with subsequent cyclization. nih.gov While direct application on the saturated decahydro system is not detailed, the principles are applicable to halogenated or otherwise activated derivatives. For a hypothetical this compound bearing a suitable leaving group (e.g., a halogen or triflate), palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions would be viable for introducing aryl, vinyl, or alkynyl groups, respectively.

Table 1: Representative Cross-Coupling Reactions for 1,5-Naphthyridine Systems

| Reaction | Catalyst/Reagents | Substrates | Product Type |

|---|

Direct alkylation and arylation reactions provide another avenue for C-C bond formation. One documented example on a related 1,5-naphthyridine derivative involved the reaction of a sulfoxide (B87167) derivative with organolithium reagents like Li-indene and lithium 1,2,3,4-tetramethylcyclopentadienide. nih.gov This approach led to the formation of indenyl- and cyclopentadienyl-substituted 1,5-naphthyridines through C-C bond formation. nih.gov Such nucleophilic addition or substitution reactions could be applied to appropriately functionalized this compound derivatives.

Table 2: Alkylation of a 1,5-Naphthyridine Derivative

| Reagent | Product |

|---|---|

| Li-indene | Indenyl-1,5-naphthyridine |

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen is fundamental for introducing functional groups that can significantly alter the chemical properties of the molecule. nih.gov

Amination of the 1,5-naphthyridine scaffold can be achieved through various methods. One approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen. For example, 4-chloro-1,5-naphthyridine (B1297630) derivatives have been successfully aminated. nih.gov A direct deprotometalation-amination sequence has also been reported. nih.gov An indirect method involves an initial iodination followed by amination, which provides access to a variety of 4-amino substituted 1,5-naphthyridines. nih.gov

Another documented method for amination involves the reaction of a chlorinated 1,5-naphthyridine with ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. nih.gov Alternatively, azidation with sodium azide (B81097) followed by reduction with tin(II) chloride has been used to introduce an amino group. nih.gov These protocols could be adapted for the this compound system, likely requiring a derivative with a leaving group on the carbocyclic portion of the ring system.

Table 3: Amination Strategies for 1,5-Naphthyridine Derivatives

| Method | Reagents | Intermediate/Substrate |

|---|---|---|

| Nucleophilic Substitution | Ammonium hydroxide | Halogenated 1,5-naphthyridine |

| Azidation/Reduction | 1. NaN₃ 2. SnCl₂ | Halogenated 1,5-naphthyridine |

Halogenation and Chalcogenation

The functionalization of the decahydronaphthyridine skeleton often begins with its aromatic precursor, 1,5-naphthyridine. Direct halogenation of the saturated this compound is not a common strategy. Instead, halogenated derivatives are typically prepared by modifying the aromatic 1,5-naphthyridine core, which is then subjected to reduction. This approach provides access to a wider range of substituted analogues.

Key halogenation strategies for the 1,5-naphthyridine precursor include:

From Hydroxy Derivatives: The conversion of carbonyl groups in 1,5-naphthyridinones to halides is a foundational method. nih.gov Treatment with reagents like phosphoryl halides (e.g., POCl₃) or phosphorus pentahalides transforms the hydroxy/oxo functionalities into valuable chloro groups, which can serve as leaving groups for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Via N-Oxide Intermediates: The reactivity of the 1,5-naphthyridine ring can be enhanced by forming N-oxide derivatives. nih.gov Reacting 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), generates the corresponding N-oxide. This intermediate can then be treated with reagents like POCl₃ to introduce chlorine atoms at positions 2 and/or 4. nih.gov

Direct Bromination: Direct bromination of the 1,5-naphthyridine ring system can be achieved using bromine in acetic acid, yielding brominated intermediates that are pivotal for further functionalization through cross-coupling reactions. nih.gov

While halogenation is well-documented, specific methods for the direct chalcogenation (incorporation of sulfur, selenium, or tellurium) of the this compound scaffold are not widely reported in the literature. However, related transformations on the aromatic precursor, such as the synthesis of derivatives containing a diphenylphosphoryl group through nucleophilic substitution, have been described. nih.gov These functionalized aromatic precursors can then, in principle, be reduced to the corresponding decahydro derivatives.

Oxidative and Reductive Transformations

The interconversion between the fully saturated decahydronaphthyridine and its aromatic naphthyridine counterpart is governed by selective reduction and oxidation reactions. These transformations are fundamental to the synthesis and manipulation of this heterocyclic system.

Selective Reduction of Naphthyridine Precursors to Decahydronaphthyridines

The synthesis of the decahydronaphthyridine core from its aromatic 1,5-naphthyridine precursor is a significant challenge due to the high resonance stability of the heteroaromatic system. The process requires overcoming this stability and avoiding potential catalyst poisoning by the nitrogen-containing substrate or product. nih.gov

Homogeneous and heterogeneous catalytic hydrogenation are the primary methods employed for this transformation.

Heterogeneous Catalysis: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic nitrogen heterocycles. google.com The complete reduction of both rings of 1,5-naphthyridine to decahydro-1,5-naphthyridine is a demanding reaction, often requiring high pressures and temperatures. The synthesis of trans-decahydro-1,5-naphthyridine, in particular, has been a subject of specific synthetic studies. popline.org

Homogeneous Catalysis: Advanced methods using homogeneous catalysts have been developed to achieve reduction under milder conditions. For instance, a cobalt-based catalyst system, Co(BF₄)₂·6H₂O combined with a specific phosphine (B1218219) ligand, has been shown to reduce 1,5-naphthyridines using formic acid as a hydrogen source. nih.gov This method is notable for its tolerance of other functional groups. nih.gov

Once the decahydro-1,5-naphthyridine is obtained, the introduction of the tert-butoxycarbonyl (Boc) group onto one of the nitrogen atoms can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield this compound. organic-chemistry.org

Dehydrogenation and Aromatization Reactions

The reverse transformation, the aromatization of the decahydronaphthyridine scaffold, is a type of dehydrogenation or oxidation reaction. This process is useful for analytical purposes or for synthetic routes that require re-establishing the aromatic 1,5-naphthyridine core. nih.gov

Several methods have been established for this purpose, ranging from classical high-temperature reactions to modern catalytic systems.

| Method | Catalyst / Reagent | Conditions | Product | Yield | Reference |

| Classical Oxidation | Selenium or Benzoquinone | High Temperature (e.g., 320 °C) | 1,5-Naphthyridine | - | nih.gov |

| Photoredox Catalysis | Ru(bpy)₃Cl₂·6H₂O (photosensitizer) and Co(dmgH)₂PyCl (catalyst) | Visible Light, Ambient Temperature | Aromatic 1,5-Naphthyridine | Good | nih.gov |

| Homogeneous Catalysis | Iridium complexes with a functional bipyridonate ligand | - | Aromatic 1,5-Naphthyridine | - | nih.gov |

Protecting Group Strategies in Decahydronaphthyridine Synthesis

The presence of two secondary amine groups in decahydro-1,5-naphthyridine necessitates the use of protecting groups to achieve regioselective functionalization. The tert-butoxycarbonyl (Boc) group plays a central role in these strategies.

Role of the Boc Group in Synthetic Sequences

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgresearchgate.netnih.gov In the context of decahydro-1,5-naphthyridine synthesis, the Boc group serves several critical functions:

Enabling Regioselectivity: By protecting one of the two nitrogen atoms, this compound becomes a versatile building block. sigmaaldrich.com The remaining unprotected secondary amine (at the N5 position) is available for a wide array of chemical transformations, such as alkylation, acylation, or arylation, without affecting the N1 position.

Preventing Over-alkylation: During reductive amination procedures, the Boc group can be used to "trap" a newly formed secondary amine, preventing it from undergoing further reaction to form an undesired tertiary amine.

Modulating Reactivity and Solubility: The presence of the bulky, lipophilic Boc group can significantly alter the physical properties of the parent diamine, often improving its solubility in common organic solvents and modifying the reactivity of the adjacent nitrogen atom.

The Boc group is exceptionally stable towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions, which makes it compatible with a wide range of synthetic transformations. organic-chemistry.org

Orthogonal Deprotection Strategies

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. This strategy is essential for the stepwise functionalization of complex molecules like decahydronaphthyridine.

The acid-labile nature of the Boc group makes it an ideal component of an orthogonal protection scheme. organic-chemistry.org A common orthogonal partner to the Boc group is the benzyloxycarbonyl (Cbz) group, which is stable to acid but readily removed by catalytic hydrogenolysis.

An example of an orthogonal strategy for the differential functionalization of decahydro-1,5-naphthyridine would proceed as follows:

Mono-protection: Decahydro-1,5-naphthyridine is first reacted with one equivalent of Boc₂O to yield this compound.

Second Protection: The remaining free amine at N5 is protected with an orthogonal group, for example, by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) to form 1-Boc-5-Cbz-decahydro-1,5-naphthyridine.

Selective Deprotection and Functionalization (N1): The Boc group can be selectively removed using a strong acid like trifluoroacetic acid (TFA) in dichloromethane, leaving the Cbz group intact. The newly freed amine at N1 can then be functionalized (e.g., with R¹-X).

Selective Deprotection and Functionalization (N5): Subsequently, the Cbz group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect the Boc group or many other functionalities. The N5 position is then free for a second, different functionalization (e.g., with R²-Y).

This powerful strategy allows for the controlled and independent modification of both nitrogen atoms within the decahydronaphthyridine scaffold, enabling the synthesis of highly complex and precisely substituted derivatives.

Advanced Spectroscopic and Computational Characterization of Decahydronaphthyridine Structures

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for unambiguously determining the chemical structure and stereochemistry of 1-BOC-decahydro-1,5-naphthyridine.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of this compound. wikipedia.org Unlike one-dimensional NMR, which can suffer from peak overlap in complex molecules, 2D NMR spreads the signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY) experiments are fundamental for establishing proton-proton (¹H-¹H) coupling networks within the molecule. libretexts.org By identifying which protons are spin-coupled, typically through three bonds (³J-coupling), COSY spectra allow for the mapping of the covalent framework of the decahydronaphthyridine core. libretexts.org Cross-peaks in a COSY spectrum indicate that the corresponding protons on the diagonal are coupled to each other, providing a clear roadmap of the proton connectivity throughout the fused ring system. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgslideshare.net This technique is particularly valuable for determining the stereochemistry and three-dimensional arrangement of the molecule. libretexts.org NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the differentiation of various stereoisomers and the assignment of relative configurations of substituents on the decahydronaphthyridine scaffold. slideshare.net

The integration of COSY and NOESY data, often supplemented by other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), enables a comprehensive assignment of all proton and carbon signals and a definitive determination of the molecule's constitution and relative stereochemistry. youtube.comresearchgate.net

A representative table of expected NMR data for a decahydronaphthyridine derivative is provided below.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H through-bond correlations | Maps the proton connectivity within the fused ring system. |

| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry and spatial arrangement of protons. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity across multiple bonds, aiding in the assembly of the molecular framework. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can provide an exact molecular formula. This is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass. For this compound (C₁₃H₂₄N₂O₂), HRMS would be expected to yield a highly accurate mass measurement consistent with this formula, thereby confirming its elemental composition. sigmaaldrich.compharmaffiliates.com

For chiral molecules like this compound, which can exist as enantiomers, chiral chromatography is essential for separating and quantifying these mirror-image isomers. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a particularly effective method for determining the enantiomeric excess (ee) of a sample. By utilizing a chiral stationary phase within the HPLC column, the two enantiomers of this compound can be separated based on their differential interactions with the chiral selector. The subsequent detection by MS allows for sensitive and accurate quantification of each enantiomer, thereby establishing the enantiomeric purity of the sample. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the electronic properties, reactivity, and conformational landscape of this compound, complementing the experimental data obtained from spectroscopic techniques.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. researchgate.netias.ac.in For this compound, DFT calculations can be employed to predict a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.net These calculations can corroborate the experimentally determined structure and provide insights into the molecule's stability and potential reaction pathways. ias.ac.in Furthermore, DFT can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in the structural assignment. nih.gov The study of frontier molecular orbitals (HOMO and LUMO) through DFT can also help in understanding the electronic behavior and predicting the regioselectivity of reactions involving the decahydronaphthyridine scaffold. researchgate.net

| Parameter | Information Provided by DFT |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Electronic Energy | Provides information on the relative stability of different conformations or isomers. |

| Frontier Molecular Orbitals | Indicates regions of the molecule susceptible to nucleophilic or electrophilic attack. |

| Calculated NMR Parameters | Aids in the interpretation and validation of experimental NMR spectra. |

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. nih.gov For a flexible system like the decahydronaphthyridine ring, MD simulations can reveal the accessible conformations and the energetic barriers between them. nist.gov By simulating the motion of the atoms in the molecule, MD can provide a detailed picture of the conformational landscape, identifying the most stable chair, boat, or twist-boat conformations of the fused rings. nih.govnist.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. MD simulations can also be used to calculate average properties that can be compared with experimental data, such as average inter-proton distances for comparison with NOESY data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Docking Studies of Decahydronaphthyridine Structures

The exploration of decahydronaphthyridine scaffolds, such as this compound, in drug discovery is significantly enhanced by computational techniques. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are pivotal in elucidating the interactions between these molecules and their biological targets, thereby guiding the design of more potent and selective therapeutic agents.

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between these methodologies is primarily dictated by the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules (ligands) known to interact with a specific target, LBDD methods can build a model that defines the essential physicochemical and structural features required for bioactivity. Key LBDD techniques include pharmacophore modeling and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can then be used to screen virtual libraries for new, potentially active compounds or to guide the modification of existing ligands to improve their activity.

Structure-Based Drug Design (SBDD) , conversely, leverages the known 3D structure of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. nih.govnih.gov Molecular docking is a cornerstone of SBDD, where computational algorithms predict the preferred orientation and conformation of a ligand when bound to a target, forming a stable complex. gardp.orgnih.gov This process enables the visualization of molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The insights gained from SBDD can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov

Prediction of Binding Affinity and Molecular Interactions

A primary goal of QSAR and docking studies is to predict the binding affinity of a ligand to its target, which is often expressed as the half-maximal inhibitory concentration (IC50) or the binding constant (Ki). Accurate prediction of binding affinity allows for the prioritization of compounds for synthesis and biological testing.

Molecular docking simulations are instrumental in predicting the binding mode and interactions of a ligand within the active site of a protein. For instance, in a study on 1,5-naphthyridine (B1222797) derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), docking studies were used to propose a binding mode for the inhibitors. nih.gov The subsequent determination of the X-ray crystal structure of one of the potent inhibitors, compound 19 , in complex with ALK5 confirmed the computationally predicted binding mode. nih.gov

The study revealed key molecular interactions responsible for the potent inhibition of ALK5. These interactions typically include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues in the binding pocket is a critical determinant of binding affinity.

Hydrophobic Interactions: The non-polar parts of the ligand interact with hydrophobic residues in the active site, contributing to the stability of the complex.

Van der Waals Forces: These are weaker, short-range interactions that further stabilize the ligand-protein complex.

The binding affinity of these 1,5-naphthyridine derivatives was quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. The table below showcases the inhibitory activity of selected 1,5-naphthyridine derivatives against ALK5.

| Compound | ALK5 Inhibition (IC50, nM) |

|---|---|

| 15 | 6 |

| 19 | 4 |

The potent activity of compounds 15 and 19 highlights the effectiveness of the 1,5-naphthyridine scaffold in targeting ALK5. nih.gov Docking and structural studies on such analogs provide a detailed understanding of the structure-activity relationship (SAR), where specific substitutions on the naphthyridine core can be correlated with changes in inhibitory potency. This information is invaluable for the rational design of novel and more effective inhibitors based on the decahydronaphthyridine framework.

Pharmacological and Biological Evaluation of Decahydronaphthyridine Derivatives

Investigation of Mechanism of Action at a Molecular Level

Certain derivatives of the 1,5-naphthyridine (B1222797) core structure have been investigated for their ability to inhibit various enzymes. For instance, some have been identified as inhibitors of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells. The inhibition of these enzymes can lead to the disruption of the cancer cell cycle and ultimately, cell death.

In the realm of receptor interactions, specific 1,5-naphthyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is a hallmark of several diseases, including cancer. The ability to modulate this pathway through receptor inhibition is a significant area of research.

In Vitro Biological Activity Profiling

The anti-cancer potential of 1,5-naphthyridine derivatives has been a primary focus of research. These compounds have demonstrated activity against a variety of human cancer cell lines.

Studies have reported the cytotoxic effects of certain 1,5-naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Selected Naphthyridine Derivatives

| Compound | HeLa (IC50, µM) | HL-60 (IC50, µM) | PC-3 (IC50, µM) |

| Derivative 14 | 2.6 | 1.5 | 2.7 |

| Derivative 15 | 2.3 | 0.8 | 11.4 |

| Derivative 16 | 0.7 | 0.1 | 5.1 |

| Colchicine (Reference) | - | - | - |

Source: Adapted from in vitro bioassay data.

The mechanism of anti-cancer activity for some naphthyridine derivatives has been linked to the induction of programmed cell death, or apoptosis. This is a controlled process of cell self-destruction that is essential for normal tissue development and maintenance. Compounds that can selectively induce apoptosis in cancer cells are highly sought after as potential therapeutic agents.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide spectrum of pharmacological activities, with antimicrobial properties being particularly notable. nih.govnih.gov These compounds, existing as six structural isomers based on the position of the two nitrogen atoms in their fused pyridine (B92270) ring system, have been a fertile ground for the development of new antimicrobial agents to combat increasing drug resistance. nih.govnih.gov

Efficacy against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of naphthyridine derivatives has been recognized for decades, beginning with the clinical introduction of nalidixic acid in 1967 for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov

Subsequent research has led to the development of more potent analogues. Enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine (B1210474) core, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase. nih.gov Studies on various 1,8-naphthyridine derivatives have shown they can also enhance the efficacy of existing antibiotics against multi-resistant bacterial strains, suggesting their potential use as adjuvant therapy. nih.gov For instance, some 1,5-naphthyridinone derivatives have been reported to act by inhibiting bacterial topoisomerase, leading to bacterial cell death. nih.gov Other related heterocyclic structures, such as 1,4-dihydropyridines, have also been synthesized and shown to possess significant to moderate activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Naphthyridine and Related Derivatives

| Compound Class | Specific Derivative Example | Target Organisms | Mechanism of Action (if known) |

|---|---|---|---|

| 1,8-Naphthyridine | Nalidixic Acid | Gram-negative bacteria | Inhibition of DNA gyrase subunit A nih.gov |

| 1,8-Naphthyridine | Enoxacin | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase nih.gov |

| 1,5-Naphthyridinone | Not specified | E. coli, S. aureus | Inhibition of bacterial topoisomerase nih.gov |

| Amidinobenzimidazole | Derivative 7a | ESBL-producing E. coli | DNA/RNA binding nih.gov |

Antiprotozoal Activity (e.g., Naegleria fowleri, Leishmania)

While the antimicrobial investigation of naphthyridines has primarily focused on bacteria, other heterocyclic compounds have been evaluated for their antiprotozoal effects. There is currently a lack of specific data on the activity of decahydronaphthyridine derivatives against protozoa such as Naegleria fowleri or Leishmania. However, research into other nitrogen-containing heterocyclic scaffolds provides a basis for potential future investigations. For example, derivatives of dehydroabietic acid have shown potent activity against Leishmania donovani and Trypanosoma cruzi. nih.gov Similarly, amidinobenzimidazole derivatives have demonstrated inhibitory activity against Trypanosoma brucei, with some compounds being more potent than the reference drug nifurtimox (B1683997) and showing minimal toxicity to mammalian cells. nih.gov Triazole derivatives of natural products have also been explored, showing moderate activity against Leishmania braziliensis and Leishmania infantum. nih.gov

Immunomodulatory Effects

The immunomodulatory potential of the decahydronaphthyridine scaffold is not well-defined in current literature. However, some related heterocyclic structures have been investigated for their ability to modulate the immune system. For instance, a patent for certain hydroxamic acid derivatives containing an amidobenzoic moiety described them as having both anti-inflammatory and immunosuppressive activity. google.com These compounds were shown to inhibit the production of key inflammatory cytokines. While not directly related to the decahydronaphthyridine core, these findings highlight the potential for complex heterocyclic molecules to influence immune responses.

Anti-Inflammatory Applications

Certain naphthyridine derivatives have shown promise as anti-inflammatory agents. A study on a series of 1,8-naphthyridine-3-carboxamide derivatives identified compounds with the ability to inhibit the secretion of pro-inflammatory cytokines IL-1β and IL-6. nih.gov One specific derivative, C-34, demonstrated significant in vivo anti-inflammatory activity by suppressing LPS-induced cytokines such as TNF-α, IL-1-β, IL-6, and MIP-1-α in a mouse model. nih.gov This suggests that the naphthyridine scaffold can serve as a template for developing dual anti-cancer and anti-inflammatory agents. nih.gov

Furthermore, derivatives of the related 1,4-dihydropyridine (B1200194) (DHP) class have been evaluated for anti-inflammatory properties. nih.gov One such DHP derivative was found to inhibit nitric oxide (NO) and pro-inflammatory cytokines in vitro, while in vivo it reduced leukocyte migration and levels of TNF-α and IL-6 in an acute lung injury model. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Naphthyridine and Dihydropyridine (B1217469) Derivatives

| Compound Class | Specific Derivative | In Vitro Effects | In Vivo Effects |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxamide | C-34 | Potent inhibition of inflammatory markers (TNF-α, IL-1-β, IL-6) in DC, splenocyte, and THP-1 cells. nih.gov | Significant inhibition of TNF-α, IL-1-β, IL-6, and MIP-1-α; protected against endotoxin-induced lethality. nih.gov |

Structure-Activity Relationship (SAR) Studies of Decahydronaphthyridine Scaffolds

Systematic structure-activity relationship (SAR) studies specifically for the decahydronaphthyridine scaffold are limited. However, SAR analyses of the broader naphthyridine family have provided valuable insights into how chemical modifications affect biological activity, particularly in the antimicrobial context.

Impact of Substituent Modifications on Biological Efficacy

For antibacterial naphthyridine derivatives, SAR studies have shown that specific substitutions on the core structure are crucial for potency. For example, in the development of nalidixic acid analogues, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the 1,8-naphthyridine ring system led to the highly potent fluoroquinolone antibiotics. nih.gov

Further studies have indicated that modifications at other positions can also significantly influence activity. The introduction of bromine at the C-6 position of a 1,8-naphthyridinone scaffold was found to enhance antibacterial activity. nih.gov In a series of 1,5-naphthyridinone derivatives, the nature of the substituent was also shown to be a determinant for activity against E. coli and S. aureus. nih.gov These findings collectively suggest a clear structure-activity relationship within the naphthyridine class, where substitutions at various points on the heterocyclic rings can modulate antibiotic activity. nih.gov This principle underscores the potential for targeted chemical modifications of the decahydronaphthyridine scaffold to develop derivatives with specific and enhanced biological efficacies.

Stereochemical Influence on Pharmacological Outcomes

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its interaction with biological systems. For drugs to exert their pharmacological effects, they must interact with specific biological targets like receptors or enzymes. These targets are themselves chiral and will interact differently with the various stereoisomers of a drug molecule. nih.govresearchgate.net Consequently, one enantiomer (a non-superimposable mirror image) or diastereomer (a stereoisomer that is not a mirror image) of a chiral drug may be responsible for the desired therapeutic effects, while another may be less active, inactive, or even contribute to undesirable effects. nih.gov This principle is of particular importance in the study of decahydronaphthyridine derivatives, a class of compounds with multiple chiral centers, leading to a variety of possible stereoisomers.

The specific spatial orientation of substituents on the decahydronaphthyridine scaffold can significantly influence the compound's binding affinity to its target and its resulting biological activity. Research into various derivatives has demonstrated that separating and evaluating individual stereoisomers is crucial for understanding their pharmacological profiles.

For instance, studies on different classes of molecules highlight the general importance of stereochemistry. In the development of inhibitors for cytidine (B196190) deaminase, a fluorinated tetrahydrouridine (B1681287) derivative, specifically the (4R) stereoisomer, was synthesized. nih.gov This particular isomer, (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, demonstrated enhanced stability and an improved pharmacokinetic profile compared to other forms. nih.gov Similarly, investigations into conformationally restricted N-arylpiperazine derivatives as D2/D3 receptor ligands revealed that the conformational restriction imposed by the stereochemistry led to different binding modes and affinities for the dopamine (B1211576) receptors. mdpi.com

While specific data tables detailing the pharmacological outcomes of individual stereoisomers of 1-BOC-decahydro-1,5-naphthyridine derivatives are not publicly available in the search results, the established principles of stereochemistry in drug action strongly suggest that such differences would be significant. The evaluation of individual stereoisomers of any decahydronaphthyridine derivative is a critical step in drug discovery and development, allowing for the selection of the isomer with the most favorable pharmacological profile. nih.govresearchgate.net The use of a single, more active enantiomer can potentially lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov

Advanced Applications and Future Directions of 1 Boc Decahydro 1,5 Naphthyridine in Chemical Sciences

Utilization in Complex Natural Product Synthesis

The decahydro-1,5-naphthyridine (B2828593) core, also known as 1,5-diazadecalin, is a structural motif found in various alkaloids. nih.gov The strategic use of pre-fabricated, stereochemically defined building blocks is a cornerstone of modern synthetic chemistry, enabling more efficient and convergent routes to complex natural products. beilstein-journals.org While direct examples of 1-Boc-decahydro-1,5-naphthyridine being used in a published total synthesis are not prominent, its potential as a synthetic precursor is significant.

The synthesis of tobacco alkaloids such as (±)-anatabine and (±)-anabasine, which feature related tetrahydropyridine (B1245486) and piperidine (B6355638) rings linked to a pyridine (B92270), demonstrates the utility of pyridine-based building blocks in constructing complex natural product frameworks. researchgate.net The this compound scaffold, with its defined stereocenters and orthogonally protected nitrogens, is well-suited for elaboration into more complex alkaloid structures. The Boc group provides a stable, yet readily cleavable, protecting group, allowing for selective manipulation of one nitrogen atom while the other remains available for further reactions. Future synthetic endeavors towards novel alkaloids containing the 1,5-diazadecalin core could greatly benefit from employing this pre-functionalized chiral scaffold.

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the creation of single-enantiomer products is crucial, particularly for pharmaceuticals. Chiral diphosphines, for instance, are a privileged class of ligands known for their effectiveness in inducing enantioselectivity in a wide array of catalytic transformations. nih.gov

The rigid, C2-symmetric backbone of the decahydro-1,5-naphthyridine skeleton makes it an attractive candidate for development into novel chiral ligands. Although research on the decahydro- variant is still emerging, related naphthyridine structures have shown significant promise. For example, a novel class of chiral 1,8-naphthyridine (B1210474) diimine (NDI*) ligands has been successfully developed and applied in nickel-catalyzed enantioselective alkylidene transfer reactions, affording valuable cyclopropane (B1198618) products in high yields and enantioselectivities. nih.gov This demonstrates the capacity of the naphthyridine framework to create a well-defined chiral environment around a metal center.

Furthermore, the asymmetric synthesis of related tetrahydronaphthyridine scaffolds has been a focus of research, underscoring the value of this chiral core in drug discovery. nih.gov The development of synthetic routes that establish the stereogenic centers of the saturated naphthyridine ring in an enantioselective fashion is a key objective. nih.gov The this compound scaffold, once resolved into its separate enantiomers, could serve as a precursor to a new class of chiral ligands for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions.

Development of Advanced Functional Materials

The application of naphthyridine derivatives extends beyond biology and catalysis into the realm of materials science. Their unique electronic properties, thermal stability, and ability to coordinate with metals make them valuable components in the design of novel functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

Derivatives of 1,5-naphthyridine (B1222797) and its isomers have been identified as promising materials for use in Organic Light-Emitting Diodes (OLEDs). These compounds can function as electron-transport materials, hole-injecting/hole-transport materials, and fluorescent emitters. researchgate.net

A series of n-type conjugated 1,8-naphthyridine oligomers, for instance, have been synthesized and shown to possess high thermal stability, high fluorescence quantum yields, and suitable electron affinities for OLED applications. researchgate.netnih.gov These materials emit light in the blue, green, and yellow regions of the spectrum. nih.gov Similarly, 4,8-substituted 1,5-naphthyridines have been investigated as multifunctional organic semiconductor materials. researchgate.net These compounds exhibit robust thermal properties and emit blue fluorescence in the solid state, with electron affinities and ionization potentials that make them suitable for both electron-transport and hole-injecting/hole-transport layers in OLED devices. researchgate.net While these examples utilize the aromatic naphthyridine core, the underlying electronic framework is the key contributor. The decahydro- scaffold serves as a synthetic precursor which, through subsequent oxidation or dehydrogenation steps, can be converted into the electronically active aromatic systems needed for these optoelectronic applications. nih.gov

| Naphthyridine Derivative Type | Potential OLED Application | Observed Properties |

| Conjugated 1,8-Naphthyridine Oligomers | Emitters, Electron-Transport | High fluorescence, High thermal stability (Td = 380–400 °C), Blue, green, yellow emission. researchgate.netnih.gov |

| 4,8-Substituted 1,5-Naphthyridines | Emitters, Electron-Transport, Hole-Injecting/Transport | Robust thermal stability (phase transitions >186 °C), Blue fluorescence, Suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV). researchgate.net |

This table summarizes the properties and applications of aromatic naphthyridine derivatives relevant to OLED technology, which can be accessed synthetically from precursors like decahydronaphthyridines.

Future Research Avenues

The full potential of this compound is yet to be realized. Future research is expected to branch into several key areas, from uncovering new synthetic methodologies to broadening its range of applications.

Exploration of Novel Synthetic Pathways

The synthesis of the 1,5-naphthyridine core and its reduced derivatives has been achieved through various classical and modern reactions, including the Skraup reaction, Conrad-Limpach reaction, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The selective reduction of the aromatic 1,5-naphthyridine to its tetrahydro- or decahydro- forms is also a critical transformation. nih.govresearchgate.net

Future work will likely focus on developing more efficient, stereoselective, and environmentally benign syntheses of this compound. This includes the development of catalytic asymmetric hydrogenations of aromatic or partially saturated precursors to directly access enantiopure material. Exploring novel cyclization strategies that build the bicyclic core with high diastereoselectivity and enantioselectivity will be crucial for making this building block more accessible for applications in asymmetric catalysis and chiral drug synthesis.

Expansion of Pharmacological Spectrum

The 1,5-naphthyridine scaffold is a well-established pharmacophore. Derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which is implicated in cancer. nih.govpopline.org The broader naphthyridine class of compounds exhibits a wide range of biological activities, including antibacterial, anti-cancer, and anti-plasmodial effects. nih.govnih.gov

Future pharmacological studies could explore derivatives of the decahydro-1,5-naphthyridine core. The defined three-dimensional structure of the saturated ring system offers a different spatial presentation of substituents compared to its flat, aromatic counterpart. This could lead to the discovery of derivatives with novel biological targets or improved selectivity and potency for known targets like ALK5. By using the this compound scaffold, medicinal chemists can systematically explore the structure-activity relationship of this chiral core, potentially leading to the development of new therapeutic agents.

Development of Advanced Computational Models for Drug Design

While specific computational models focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of 1,5-naphthyridine derivatives has been the subject of significant computational investigation to facilitate drug design. These studies provide a framework for how the this compound scaffold could be virtually screened and optimized. Advanced computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are instrumental in elucidating the structural requirements for biological activity and in designing novel, potent drug candidates. nih.gov

These computational approaches allow for the rational design of drugs by modeling the interaction between a small molecule and its biological target at an atomic level. nih.gov This in silico approach helps in predicting the binding affinity, orientation, and stability of a ligand within the active site of a protein, thereby reducing the time and cost associated with experimental screening. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For naphthyridine derivatives, docking studies have been crucial in understanding their binding modes with various biological targets. For instance, in the development of inhibitors for the transforming growth factor-beta type I receptor (ALK5), molecular docking was used to propose the binding mode of 1,5-naphthyridine derivatives, which was later confirmed by X-ray crystallography. nih.gov

Molecular dynamics (MD) simulations are then often employed to refine the docking results and to study the stability of the ligand-protein complex over time. An MD simulation of 100 nanoseconds was used to establish the binding stability of potential inhibitors with their target protein in a solvent environment. nih.gov Such simulations provide valuable insights into the conformational changes that may occur upon ligand binding and the key interactions that stabilize the complex.

A study on novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents utilized molecular docking to identify compounds with better binding energy to the human estrogen receptor than the standard drug, tamoxifen. researchgate.net The stability of the most promising compounds was further validated using Density Functional Theory (DFT) studies. researchgate.net These in-silico approaches are pivotal in identifying and optimizing lead compounds for further development. researchgate.net

The following table summarizes representative findings from molecular docking studies on naphthyridine derivatives against various targets:

| Compound Class | Target Protein | Key Findings | Reference |

| 1,5-Naphthyridine derivatives | TGF-beta type I receptor (ALK5) | Docking proposed a binding mode that was later confirmed by X-ray crystallography. | nih.gov |

| 1,8-Naphthyridine derivatives | Human Estrogen Receptor | Identified compounds with superior docking scores compared to the standard drug, tamoxifen. | researchgate.net |

| Natural Compounds | Norovirus RdRp Protein | Top compounds identified with binding energies of -9.7 and -9.4 kcal/mol. | nih.gov |

| Phenylhydrazono phenoxyquinolines | α-amylase | Hit compound identified with the highest negative binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR models are powerful tools for understanding the relationship between the structural features of a series of compounds and their biological activities. These models generate contour maps that indicate where steric, electrostatic, and other fields are favorable or unfavorable for activity.

In a study of 39 CDK8 inhibitors based on naphthyridine and isoquinoline (B145761) scaffolds, 3D-QSAR models were developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA). nih.gov The models yielded high predictive power, with a q² of 0.64 for CoMFA and 0.609 for CoMSIA, and r² values of 0.98 and 0.952, respectively. nih.gov The contour maps generated from these models provided clear guidance for designing new inhibitors with improved potency by highlighting the importance of hydrogen bond interactions with specific residues like LYS52. nih.gov

The parameters from the 3D-QSAR study on CDK8 inhibitors are detailed in the table below:

| Model | q² | r² | Key Insights from Contour Maps |

| CoMFA | 0.64 | 0.98 | Bioactivity is most affected by steric and electrostatic interactions. |

| CoMSIA | 0.609 | 0.952 | Hydrogen bond donor interactions are critical for activity. |

These computational models, including molecular docking, MD simulations, and 3D-QSAR, are integral to modern drug discovery. They provide a detailed roadmap for the design and optimization of new therapeutic agents based on scaffolds like this compound by predicting their interactions with biological targets and guiding the synthesis of more effective and selective molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-BOC-decahydro-1,5-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of aliphatic or pyridine substrates. For example, pyridine derivatives may undergo bond formation (e.g., N1,C2 or C4,C4a bonds) using catalysts like NaH in dry DMF under controlled temperatures (e.g., 90°C). Yield optimization requires careful solvent selection (e.g., DMF for solubility) and stoichiometric adjustments, as excess reagents may lead to side reactions .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow SDS guidelines for corrosive/irritant compounds: use PPE (gloves, goggles), ensure fume hood ventilation, and avoid skin/eye contact. Storage should be in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., BOC-protected amines) and ¹H-NMR to confirm stereochemistry and purity. X-ray crystallography provides definitive structural validation, particularly for decahydro fused-ring systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound’s strain energy?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using M11 functional) can model strain energy and compare it with experimental X-ray data. Discrepancies may arise from solvation effects or conformational flexibility; iterative refinement of computational parameters (e.g., basis sets) improves accuracy .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize intermediate purification (e.g., flash chromatography) and employ protecting groups (e.g., BOC) to stabilize reactive amines. Pilot surveys using revised synthetic protocols (e.g., adjusting phosphorous oxychloride ratios) can identify bottlenecks .

Q. How do solvent polarity and temperature affect the photophysical properties of this compound?

- Methodological Answer : Solvent screening (e.g., hexane vs. chloroform) reveals polarity-dependent fluorescence quenching. Temperature-controlled UV-Vis studies (e.g., 25–60°C) can track conformational changes impacting absorption spectra .

Data Analysis & Validation

Q. What validation approaches ensure reliability in studies of this compound’s reactivity?

- Methodological Answer : Triangulate data from multiple sources: combine quantitative HPLC purity assays with qualitative NMR/IR analysis. Member checking (e.g., peer review of spectral assignments) and external validation (e.g., cross-lab reproducibility tests) enhance credibility .

Q. How to address contradictory results in catalytic hydrogenation studies of this compound?

- Methodological Answer : Conduct controlled experiments varying catalyst loadings (e.g., Pd/C vs. Raney Ni) and reaction times. Use in-situ ¹H-NMR to monitor intermediate formation and rule out side reactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.